![molecular formula C9H16N2O3 B2875760 2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid CAS No. 1691831-25-0](/img/structure/B2875760.png)
2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents, and the reactions are usually carried out in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Acetyl-4-aminopiperidin-4-yl)propionic acid
- 2-(1-Acetyl-4-aminopiperidin-4-yl)butyric acid
- 2-(1-Acetyl-4-aminopiperidin-4-yl)valeric acid
Uniqueness
2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid, with the molecular formula C₉H₁₆N₂O₃ and CAS number 1691831-25-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly within the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an acetyl group and an amino group , along with an acetic acid moiety . This unique structure allows for interactions with various biological targets, which are crucial for its pharmacological effects.
Central Nervous System Effects
Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognition. Preliminary studies suggest analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Analgesic | Potential interaction with pain modulation receptors | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Neuroprotective | Influence on mood regulation pathways |
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may act as an enzyme inhibitor or modulator , affecting various biochemical processes. Its unique piperidine structure allows it to bind selectively to specific receptors involved in pain and mood regulation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME), is essential for assessing its therapeutic potential. Current studies are focused on elucidating these profiles to better predict its behavior in vivo.
Case Study 1: Analgesic Properties
A study evaluated the analgesic effects of the compound in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility in clinical settings for pain management.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound could inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-6. These findings point towards its role in modulating inflammatory responses.
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics of this compound. Investigations into its structural modifications may lead to the development of more potent derivatives with enhanced therapeutic profiles targeting specific diseases.
Properties
IUPAC Name |
2-(1-acetyl-4-aminopiperidin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-2-9(10,3-5-11)6-8(13)14/h2-6,10H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEECVCIOMKZJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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